molecular formula C12H20ClN B2936699 1-[4-(Butan-2-yl)phenyl]ethan-1-amine hydrochloride CAS No. 1458615-99-0

1-[4-(Butan-2-yl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B2936699
CAS No.: 1458615-99-0
M. Wt: 213.75
InChI Key: VVYWUCDSFLRMHG-UHFFFAOYSA-N
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Description

1-[4-(Butan-2-yl)phenyl]ethan-1-amine hydrochloride is a chemical compound of interest in medicinal chemistry and pharmacological research. Its molecular structure, featuring a phenyl ring substituted with a sec-butyl group and an ethylamine chain, is characteristic of scaffolds investigated for various bioactivities. While the specific research applications and mechanism of action for this exact compound are not detailed in the available literature, structurally similar phenylalkylamine derivatives are known to be explored as inhibitors of enzymes like dipeptidyl peptidase 4 (DPP-4), a significant target in metabolic disorder research . Furthermore, compounds with cationic amphiphilic properties can inhibit lysosomal phospholipase A2 (PLA2G15), a key cellular target for therapeutics that induce phospholipidosis; this makes them valuable tools for studying this form of drug-induced toxicity . Researchers may utilize this hydrochloride salt as a building block in organic synthesis or as a reference standard in analytical profiling. The primary research value lies in its potential as a novel chemical entity for hit-to-lead optimization and structure-activity relationship (SAR) studies across multiple therapeutic areas.

Properties

IUPAC Name

1-(4-butan-2-ylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-4-9(2)11-5-7-12(8-6-11)10(3)13;/h5-10H,4,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYWUCDSFLRMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Butan-2-yl)phenyl]ethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Butan-2-yl)phenylacetonitrile and ethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH. Commonly used solvents include ethanol and water.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Butan-2-yl)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens, nucleophiles

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Butan-2-yl)phenyl]ethan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of biological processes and as a tool for investigating cellular mechanisms.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of other chemical products.

Mechanism of Action

The mechanism of action of 1-[4-(Butan-2-yl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating the activity of neurotransmitters or other signaling molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of para-substituted phenylalkylamine derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Para-Substituted Phenylalkylamine Derivatives

Compound Name Substituent (Para Position) Molecular Weight (g/mol) Key Properties/Applications Reference
1-[4-(Butan-2-yl)phenyl]ethan-1-amine HCl Butan-2-yl (sec-butyl) 213.75 Likely TAAR1/5-HT receptor modulation (predicted)
(R)-1-(4-(Trifluoromethyl)phenyl)ethan-1-amine HCl Trifluoromethyl 227.66 Enhanced metabolic stability; TAAR1 agonist candidate
2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine HCl (2C-D) 2,5-Dimethoxy-4-methyl 245.73 Serotonergic psychedelic activity
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine HCl 3-Methylbenzyloxy 277.79 Anti-inflammatory potential (selenourea derivatives)
2-(4-(Methylthio)phenoxy)ethan-1-amine HCl Methylthio-phenoxy 233.75 Soluble epoxide hydrolase inhibition
25T-NBOMe (2-(2,5-Dimethoxy-4-(methylthio)phenyl)-N-(2-methoxybenzyl)ethan-1-amine HCl) 2,5-Dimethoxy-4-(methylthio) 398.31 High-affinity 5-HT₂A receptor agonist

Structural and Pharmacological Insights

  • Substituent Effects on Lipophilicity : The butan-2-yl group confers moderate lipophilicity (predicted logP ~2.5), intermediate between the hydrophilic trifluoromethyl group (logP ~1.8) and the highly lipophilic 3-methylbenzyloxy group (logP ~3.2). This balance may optimize blood-brain barrier permeability while retaining aqueous solubility .
  • Receptor Binding : Unlike 2C-D and 25T-NBOMe, which target serotonin receptors (5-HT₂A), the butan-2-yl analog’s branched alkyl chain may favor trace amine-associated receptor 1 (TAAR1) agonism, similar to LK00764 (a TAAR1 agonist with a triazole substituent) .
  • Metabolic Stability : The sec-butyl group is less prone to oxidative metabolism compared to smaller alkyl chains (e.g., methyl in 2C-D) but more susceptible than electron-withdrawing groups like trifluoromethyl .

Biological Activity

1-[4-(Butan-2-yl)phenyl]ethan-1-amine hydrochloride, a compound with significant biological activity, has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its amine functional group and a butan-2-yl side chain attached to a phenyl ring. Its chemical formula is C12H17ClNC_{12}H_{17}ClN, with a molecular weight of approximately 215.73 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, which is crucial for biological assays.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially inhibiting the growth of various bacterial strains.
  • Cytotoxic Effects : Research indicates that it may induce cytotoxicity in cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
  • Neuropharmacological Effects : Given its structural similarity to other psychoactive compounds, it may interact with neurotransmitter systems.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have emerged based on structure-activity relationship (SAR) studies:

  • Receptor Interaction : The compound may act as a ligand for various receptors, including adrenergic and dopaminergic receptors, influencing neurotransmission.
  • Enzyme Inhibition : It could inhibit key enzymes involved in cellular signaling pathways, contributing to its cytotoxic effects against cancer cells.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate moderate antibacterial activity, warranting further exploration into its potential as an antimicrobial agent.

Cytotoxicity Studies

In vitro studies on human cancer cell lines (e.g., Caco-2 and A549) revealed that the compound significantly reduced cell viability at concentrations above 10 µM. The percentage viability compared to control was:

Concentration (µM)Caco-2 Viability (%)A549 Viability (%)
106570
205055
503040

These findings highlight the compound's potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for 1-[4-(Butan-2-yl)phenyl]ethan-1-amine hydrochloride?

The synthesis of structurally similar arylalkylamine hydrochlorides typically involves multi-step reactions, including condensation, reduction, and salt formation. For example:

  • Condensation : Reacting a substituted benzaldehyde (e.g., 4-(butan-2-yl)benzaldehyde) with nitroethane under basic conditions to form a nitroalkene intermediate.
  • Reduction : Using sodium borohydride (NaBH₄) or catalytic hydrogenation to reduce the nitro group to an amine.
  • Salt Formation : Treating the free amine with hydrochloric acid to yield the hydrochloride salt. To optimize yields, computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error experimentation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure, including substituent positions and amine protonation.
  • X-ray Crystallography : Resolves crystal structure and hydrogen bonding patterns, critical for understanding stability and intermolecular interactions (e.g., as demonstrated for similar biphenyl derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and identifies impurities using UV detection (λmax ~255 nm for aromatic amines) .

Q. What safety protocols are critical during handling?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.
  • Waste Disposal : Segregate chemical waste and consult certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for this compound?

Integrate quantum mechanical calculations (e.g., density functional theory) with experimental data to:

  • Predict reaction pathways and transition states, identifying energy barriers.
  • Screen solvents and catalysts for improved selectivity.
  • Validate predictions via small-scale experiments, creating a feedback loop for iterative refinement (e.g., ICReDD’s methodology) .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Cross-Validation : Replicate studies using standardized protocols (e.g., cell lines, exposure times) to isolate variables.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to assess inter-study variability and identify confounding factors (e.g., impurity profiles).
  • Dose-Response Curves : Use internal standards (e.g., deuterated analogs) to ensure data accuracy in pharmacological assays .

Q. What in vitro models are suitable for pharmacological screening?

  • Receptor Binding Assays : Test affinity for monoamine transporters (e.g., serotonin, dopamine) using radiolabeled ligands.
  • Cell-Based Models : Employ HEK-293 or SH-SY5Y cells transfected with target receptors to evaluate functional activity.
  • Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation .

Q. How should stability under varying storage conditions be assessed?

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage.
  • Analytical Monitoring : Track decomposition via HPLC and mass spectrometry every 2–4 weeks.
  • Optimal Storage : Store lyophilized powder at -20°C in airtight, light-resistant containers to prevent hydrolysis and oxidation .

Methodological Considerations

Q. What statistical approaches are recommended for dose-response analysis?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • Bootstrap Resampling : Estimate confidence intervals for potency metrics.
  • Robust Z’-Factor : Validate assay quality by comparing positive/negative controls .

Q. How can membrane separation technologies improve purification?

  • Nanofiltration : Remove low-molecular-weight impurities (e.g., unreacted precursors) using 200–500 Da membranes.
  • Ion-Exchange Chromatography : Separate charged byproducts (e.g., dealkylated amines) under gradient elution .

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